molecular formula C14H25NO2 B14713765 11-(1,3-Dioxolan-2-YL)undecanenitrile CAS No. 13050-15-2

11-(1,3-Dioxolan-2-YL)undecanenitrile

Cat. No.: B14713765
CAS No.: 13050-15-2
M. Wt: 239.35 g/mol
InChI Key: DOXJQTXTZIWZLR-UHFFFAOYSA-N
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Description

11-(1,3-Dioxolan-2-yl)undecanenitrile is a nitrile-functionalized organic compound featuring an 11-carbon aliphatic chain terminated with a 1,3-dioxolane ring. The dioxolane group, a five-membered cyclic acetal containing two oxygen atoms, confers stability against hydrolysis under neutral or basic conditions, making it valuable in synthetic chemistry for carbonyl protection . The nitrile group (-C≡N) enhances reactivity, enabling transformations into amines, carboxylic acids, or heterocycles, which are pivotal in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

13050-15-2

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

11-(1,3-dioxolan-2-yl)undecanenitrile

InChI

InChI=1S/C14H25NO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-10,12-13H2

InChI Key

DOXJQTXTZIWZLR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCCCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

11-(1,3-Dioxolan-2-YL)undecanenitrile can be synthesized through the reaction of 11-bromoundecanenitrile with 1,3-propanediol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-(1,3-Dioxolan-2-YL)undecanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Ammonia (NH₃) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or other substituted nitriles.

Scientific Research Applications

11-(1,3-Dioxolan-2-YL)undecanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxolane ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related molecules based on functional groups, chain length, and cyclic substituents. Key findings from experimental studies are integrated to highlight differences in reactivity, stability, and applications.

Table 1: Structural and Functional Comparison of 11-(1,3-Dioxolan-2-yl)undecanenitrile and Analogous Compounds

Compound Name Structure Highlights Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound Undecane chain + dioxolane + nitrile Nitrile, cyclic acetal ~267.4 (calculated) Potential use in protective group chemistry, polymer precursors
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) Furan + dioxolane + hydroxymethyl Hydroxyl, cyclic acetal ~156.1 Biofuel additive; acetalization product of HMF with ethylene glycol
11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3) Undecane chain + methyl-propyl furan Carboxylic acid, furan ~280.4 Studied for lipidomic applications; exhibits distinct MS fragmentation patterns
9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5) Nonane chain + methyl-pentyl furan Carboxylic acid, furan ~266.4 Shorter chain length increases solubility; used in analytical chemistry
(±)-11-[(3-Chloro-...quinolin-12-yl)amino]undecanenitrile Undecanenitrile + quinoline derivative Nitrile, chloro-quinoline ~463.0 Anti-Alzheimer candidate; synthesized via nucleophilic substitution
1-Aminoundecane Undecane chain + primary amine Amine 171.3 Surfactant precursor; high basicity and hydrophobicity
11-(Oxolan-2-yl)undecanoic acid Undecane chain + tetrahydrofuran (THF) Carboxylic acid, THF ~256.4 pKa ~4.95; potential use in biodegradable polymers

Key Comparative Insights:

Functional Group Influence: The nitrile group in this compound distinguishes it from carboxylic acid analogs (e.g., 11M3, 9M5) and amine derivatives (1-Aminoundecane). Nitriles exhibit higher chemical versatility, enabling reactions like hydrolysis to amides/acids or reduction to amines . Cyclic ethers: Dioxolane (in the target compound) and THF (in 11-(oxolan-2-yl)undecanoic acid) differ in ring size and oxygen positioning. Dioxolane’s acetal structure enhances hydrolytic stability compared to THF, which lacks such protection .

Chain Length and Substituent Effects: Longer chains (e.g., undecane in the target compound vs. nonane in 9M5) increase hydrophobicity, impacting solubility and aggregation behavior . The quinoline-substituted nitrile () demonstrates how bulky aromatic substituents alter bioactivity, contrasting with the target compound’s aliphatic dioxolane group .

Synthetic Challenges: Acetalization reactions (e.g., DFM synthesis) often compete with etherification, especially in polyfunctional substrates like HMF . Similar side reactions could occur during the target compound’s synthesis if hydroxyl groups are present.

Analytical and Application Profiles :

  • Dioxolane-containing compounds like DFM are prioritized as biofuels due to their oxygen content and stability , whereas nitriles (target compound) are more suited for pharmaceutical intermediates.
  • Carboxylic acid analogs (e.g., 11M3) are analytically distinguishable via LC-HRMS fragmentation patterns, whereas nitriles require alternative characterization strategies .

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